molecular formula C7H8ClNO2S B3045139 4-Sulfamoylbenzyl chloride CAS No. 102153-43-5

4-Sulfamoylbenzyl chloride

Cat. No.: B3045139
CAS No.: 102153-43-5
M. Wt: 205.66 g/mol
InChI Key: BSXHSFRFTTYXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfamoylbenzyl chloride is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzyl chloride, where a sulfamoyl group (-SO2NH2) is attached to the benzene ring at the para position relative to the chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sulfamoylbenzyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-sulfamoyltoluene. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoylbenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

    Oxidation: The sulfamoyl group can undergo oxidation to form sulfonic acids or sulfonamides.

    Reduction: The compound can be reduced to form 4-sulfamoylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Sulfonic acids or sulfonamides.

    Reduction: 4-Sulfamoylbenzyl alcohol.

Scientific Research Applications

4-Sulfamoylbenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

4-Sulfamoylbenzyl chloride can be compared with other benzyl chloride derivatives, such as:

    Benzyl chloride: Lacks the sulfamoyl group, making it less reactive in certain nucleophilic substitution reactions.

    4-Nitrobenzyl chloride: Contains a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.

    4-Methoxybenzyl chloride: Has a methoxy group, which affects its electronic properties and reactivity.

Uniqueness: The presence of the sulfamoyl group in this compound imparts unique reactivity and binding properties, making it suitable for specific applications in organic synthesis and biochemical research.

Comparison with Similar Compounds

  • Benzyl chloride
  • 4-Nitrobenzyl chloride
  • 4-Methoxybenzyl chloride

Properties

IUPAC Name

4-(chloromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXHSFRFTTYXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625305
Record name 4-(Chloromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102153-43-5
Record name 4-(Chloromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102153-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Sulfamoylbenzyl chloride
Reactant of Route 2
Reactant of Route 2
4-Sulfamoylbenzyl chloride
Reactant of Route 3
Reactant of Route 3
4-Sulfamoylbenzyl chloride
Reactant of Route 4
Reactant of Route 4
4-Sulfamoylbenzyl chloride
Reactant of Route 5
Reactant of Route 5
4-Sulfamoylbenzyl chloride
Reactant of Route 6
Reactant of Route 6
4-Sulfamoylbenzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.